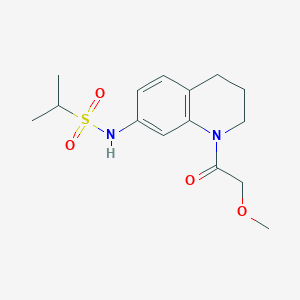

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Description

This compound features a tetrahydroquinoline core substituted at position 1 with a 2-methoxyacetyl group and at position 7 with a propane-2-sulfonamide moiety. The methoxyacetyl substituent may influence electronic properties and metabolic stability .

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-11(2)22(19,20)16-13-7-6-12-5-4-8-17(14(12)9-13)15(18)10-21-3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDJBNMUXKWTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via an acylation reaction using methoxyacetic acid and a suitable activating agent like DCC (dicyclohexylcarbodiimide).

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced forms of the methoxyacetyl group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe in biological assays due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Core Flexibility: The tetrahydroquinoline (THQ) core is retained in the target compound and some analogs (e.g., and ), while tetrahydroisoquinoline (THIQ) derivatives () exhibit altered ring systems that may affect target selectivity .

- Substituent Effects: The 2-methoxyacetyl group in the target compound and ’s 3i provides moderate electron-donating properties, contrasting with the trifluoroacetyl group in ’s compound, which is strongly electron-withdrawing. This difference could modulate receptor binding or metabolic stability .

Synthetic Feasibility : The 100 g-scale synthesis of ’s compound highlights industrial applicability, whereas the target compound’s synthesis details remain unreported .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Data (Hypothetical Based on Evidence)

Key Observations:

- Receptor Targeting : ’s 3i demonstrates direct MOR activity, suggesting that the target compound’s THQ core and sulfonamide group may also engage opioid receptors, albeit with unconfirmed efficacy .

- Enzyme Inhibition: ’s compound inhibits a lipid-metabolizing enzyme, emphasizing the versatility of sulfonamide-tetrahydroisoquinoline scaffolds in targeting diverse biological pathways .

Physicochemical and ADMET Properties

- Lipophilicity : The 2-methoxyacetyl group in the target compound likely reduces logP compared to the trifluoroacetyl group in ’s compound, improving aqueous solubility .

- Metabolic Stability : Sulfonamide groups generally resist oxidative metabolism, but the cyclopropylethyl substituent in ’s compound may further enhance stability via steric hindrance .

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is an organic compound that exhibits significant biological activity due to its unique molecular structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure that combines elements from both tetrahydroquinoline and sulfonamide classes. Its molecular formula is , with a molecular weight of 342.39 g/mol. The presence of methoxyacetyl and sulfonamide groups enhances its biological interactions.

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide primarily exerts its biological effects through the following mechanisms:

- Enzyme Inhibition : The sulfonamide moiety interacts with enzymes involved in inflammatory pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound may affect neurotransmitter receptors, particularly those related to dopamine and norepinephrine signaling pathways.

- Cellular Interaction : It may disrupt cellular processes by modulating ion channels and other membrane proteins.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. Preliminary studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.7 | Inhibition of angiogenesis |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer activity, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide has demonstrated anti-inflammatory effects in various in vitro models:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound.

- Reduction in Nitric Oxide Production : The compound significantly decreased nitric oxide production in activated macrophages, indicating potential for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- Inflammation Models : In animal models of arthritis, administration of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide resulted in significant reductions in joint swelling and histological signs of inflammation.

Q & A

Q. What are the optimal synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core via catalytic hydrogenation or reduction of a quinoline precursor. Subsequent steps include introducing the 2-methoxyacetyl group via acylation (using methoxyacetyl chloride under basic conditions) and sulfonamide coupling (e.g., propane-2-sulfonamide with activation via CDI or EDC). Key conditions to optimize include:

- Temperature control : Maintain 0–5°C during acylation to prevent side reactions.

- Catalysts : Use DMAP for nucleophilic catalysis in sulfonamide coupling .

- Purification : Employ HPLC or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify the tetrahydroquinoline backbone, sulfonamide linkage, and methoxyacetyl group (e.g., δ 3.3 ppm for methoxy protons).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]+ at m/z 367.14).

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

- HPLC-PDA : Monitor purity (>98%) and detect trace impurities .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Begin with in vitro assays targeting pathways relevant to sulfonamide derivatives:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO2 hydration assays.

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 μM.

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to tetrahydroquinoline-based drugs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the methoxyacetyl group (e.g., replace with ethoxyacetyl or remove the ether oxygen) and vary sulfonamide substituents.

- Activity Cliffs : Use IC50 data from enzyme assays to correlate substituent effects. For example, bulky groups may reduce off-target binding to carbonic anhydrase II .

- Computational Docking : Perform molecular dynamics simulations with target proteins (e.g., CA IX) to predict binding modes and guide synthetic priorities .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Confirm assay conditions (e.g., buffer pH, incubation time) and compound stability (e.g., test for hydrolysis in aqueous media).

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50 values) and exclude studies with incomplete purity validation.

- Orthogonal Assays : Validate conflicting results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies can resolve challenges in scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer :

- Continuous Flow Chemistry : Improve reaction consistency and reduce racemization risk during acylation steps.

- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., amylose-based) for enantiomer separation.

- Asymmetric Catalysis : Optimize enantioselective hydrogenation of the quinoline precursor using Ru-BINAP catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.